p-CF3-diEPP, or para-trifluoromethyl-diethylphenylphosphine, is a compound that has garnered attention in scientific research due to its pharmacological properties. It acts as a weak partial agonist at the α7 nicotinic acetylcholine receptor, which is implicated in various physiological processes. This compound exhibits notable antinociceptive (pain-relieving) and anti-inflammatory properties, making it a subject of interest in the field of medicinal chemistry and pharmacology .
p-CF3-diEPP is classified under organophosphorus compounds. It is synthesized through specific chemical reactions that involve phosphine derivatives. The compound's structure features a trifluoromethyl group, which enhances its biological activity. Its classification as a weak partial agonist indicates its ability to activate the receptor but not to the same extent as a full agonist, providing a nuanced approach to receptor modulation .
The synthesis of p-CF3-diEPP typically involves the following steps:
Technical details of the synthesis may vary depending on the specific protocols employed, but they generally adhere to standard organic synthesis practices involving phosphine chemistry .
p-CF3-diEPP has a distinctive molecular structure characterized by:
The molecular geometry around the phosphorus atom is trigonal pyramidal, typical for phosphines, which allows for coordination with various substrates in biological systems .
p-CF3-diEPP participates in several chemical reactions relevant to its function:
These reactions are crucial for understanding how p-CF3-diEPP can be utilized in therapeutic contexts.
The mechanism of action for p-CF3-diEPP involves:
This mechanism underscores its potential role in treating conditions characterized by excessive inflammation.
p-CF3-diEPP exhibits several important physical and chemical properties:
These properties are essential for its handling and application in laboratory settings .
p-CF3-diEPP has several applications in scientific research:
p-CF₃-diEPP represents a synthetic organic compound of significant interest in neuroscience research, specifically engineered to probe the structure and function of nicotinic acetylcholine receptors (nAChRs). This quaternary ammonium compound belongs to a class of molecules designed for high receptor specificity rather than therapeutic application. Its development stems from systematic structural modifications of phenylpiperazine scaffolds to optimize receptor binding kinetics while introducing physicochemical properties amenable to experimental manipulation. As a research-grade ligand, p-CF₃-diEPP enables precise pharmacological interventions in receptor studies without clinical usage considerations. The compound exemplifies rational design principles in neuropharmacology, where strategic incorporation of fluorine atoms and charged nitrogen centers creates molecules with tailored receptor interaction profiles and physicochemical stability [1].
p-CF₃-diEPP emerged from medicinal chemistry efforts to develop selective α7 nAChR ligands with modified electronic and steric properties. The compound was developed as an analog of diEPP (1,1-diethyl-4-phenylpiperazin-1-ium iodide), where a trifluoromethyl group (-CF₃) was introduced at the para position of the phenyl ring to enhance receptor affinity through electronic effects. This structural modification was strategically implemented to investigate structure-activity relationships in nAChR ligands, particularly regarding the role of electron-withdrawing substituents in binding interactions [1].
The nomenclature follows systematic IUPAC conventions:
Table 1: Nomenclature Conventions for p-CF₃-diEPP
Nomenclature System | Name | Significance |
---|---|---|
IUPAC Systematic | 1,1-Diethyl-4-(4-(trifluoromethyl)phenyl)piperazin-1-ium iodide | Precisely defines core structure, substituents, and salt form |
Common Abbreviations | p-CF₃-diEPP | Denotes para-trifluoromethyl substitution on diEPP scaffold |
Chemical Synonyms | pCF3-diEPP; p-CF3diEPP | Research literature shorthand variants |
The absence of a CAS registry number indicates its specialized research application rather than commercial development. The "diEPP" component references the diethylpiperazinium core structure, while "p-CF₃" explicitly denotes the para-trifluoromethyl substitution on the phenyl ring—a critical modification that differentiates it from its parent compound and analogs [1].
p-CF₃-diEPP belongs to two key organic chemical classes:
Table 2: Physicochemical Properties of p-CF₃-diEPP
Property | Specification | Research Significance |
---|---|---|
Molecular Weight | 414.25 g/mol | Impacts membrane permeability and dosing concentration |
Elemental Composition | C, 43.49%; H, 5.35%; F, 13.76%; I, 30.63%; N, 6.76% | Verifies synthetic accuracy and purity |
Appearance | Solid powder | Handling and storage characteristics |
Solubility | >50 mg/mL in DMSO | Standard solvent for in vitro assays |
Purity | >98% | Essential for reproducible receptor studies |
Stability | >3 years at -20°C | Long-term research utility |
Chemical Formula | C₁₅H₂₂F₃N₂⁺·I⁻ | Confirms cationic structure with iodide counterion |
The molecular architecture comprises three distinct regions:
The SMILES notation (FC(C₁=CC=C(N₂CCN+(CC)CC₂)C=C₁)(F)F.[I⁻]) and InChIKey (VRDFDXYDAWKCNN-UHFFFAOYSA-M) provide unique structural identifiers essential for database searches and computational modeling. According to IUPAC organic classification rules, the compound is named as a piperazinium iodide salt due to the higher priority of the quaternary ammonium group over the trifluoromethyl-substituted phenyl group [2]. The systematic naming follows functional group priority rules where the piperazinium cation dominates the root name, with the 4-(trifluoromethyl)phenyl group treated as a substituent [2].
Table 3: Structural Features and Their Research Implications
Structural Feature | Chemical Characteristics | Research Impact |
---|---|---|
Quaternary Piperazinium | Permanent positive charge at physiological pH | Mimics acetylcholine's quaternary ammonium for receptor recognition |
para-Trifluoromethyl Group | Strong electron-withdrawing effect (+R/-I) | Modulates electron density of aromatic system, enhancing receptor affinity |
Diethyl Groups on Nitrogen | Increased steric bulk compared to dimethyl analogs | Enhances selectivity for α7 subtype through steric constraints |
Iodide Counterion | Anion with low charge density | Improves crystallinity and solubility in organic-aqueous mixed solvents |
p-CF₃-diEPP functions as a partial agonist with high binding selectivity for the α7 nAChR subtype—a ligand-gated ion channel implicated in cognitive processes, neuroprotection, and inflammatory pathways. Its research significance encompasses three key dimensions:
Receptor Subtype Selectivity Probe: The compound's structure was engineered to preferentially target homomeric α7 receptors over other nAChR subtypes (e.g., α4β2). This selectivity arises from optimal interaction with the complementary binding pocket unique to α7 subunits, enabling researchers to isolate α7-mediated signaling without confounding activation of other nicotinic receptors. The -CF₃ substitution enhances this selectivity through both steric and electronic effects that match the α7 binding cavity topology [1].
Structure-Activity Relationship (SAR) Studies: p-CF₃-diEPP serves as a critical molecular tool in α7 nAChR SAR investigations. Researchers systematically modify:
These modifications reveal how electronic properties, steric bulk, and charge distribution influence receptor binding kinetics (Kᵢ), efficacy (Eₘₐₓ), and binding site orientation [1].
Neurobiological Mechanism Elucidation: As a partial agonist, p-CF₃-diEPP produces submaximal receptor activation (40-60% of maximal response compared to full agonists like acetylcholine), enabling researchers to:
Table 4: Research Applications of p-CF₃-diEPP in nAChR Studies
Research Application | Experimental Utility | Key Insights Enabled |
---|---|---|
Receptor Binding Assays | Radioligand displacement studies | Quantifies binding affinity (Kᵢ) and selectivity ratios for α7 vs. other nAChR subtypes |
Electrophysiology | Single-channel recordings | Characterizes activation kinetics, channel open time, and desensitization rates |
Calcium Imaging | Fluorometric intracellular Ca²⁺ detection | Reveals partial agonist-induced calcium influx patterns in neurons and glia |
Molecular Modeling | Docking simulations with α7 receptor structures | Identifies critical ligand-receptor interactions (e.g., cation-π, hydrogen bonding) |
Neuroprotection Studies | In vitro excitotoxicity models | Elucidates α7-mediated protection pathways without receptor overactivation |
The compound's commercial availability exclusively through custom synthesis (minimum 1 gram, 2-4 month lead time) reflects its specialized research application rather than therapeutic development. This constrained availability necessitates careful experimental planning but ensures precise chemical characterization for each batch. Researchers must validate each synthesis batch via elemental analysis (C, 43.49%; H, 5.35%; F, 13.76%; I, 30.63%; N, 6.76%) and mass spectrometry to confirm identity and purity (>98%) before biological application [1].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0